N-(4-morpholinobut-2-yn-1-yl)quinoline-8-sulfonamide
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Overview
Description
N-(4-morpholinobut-2-yn-1-yl)quinoline-8-sulfonamide is a complex organic compound with the molecular formula C17H19N3O3S. This compound features a quinoline core, which is a nitrogen-based heterocyclic aromatic compound, and a sulfonamide group, which is known for its diverse biological activities. The presence of the morpholinobut-2-yn-1-yl group adds to its structural complexity and potential for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-morpholinobut-2-yn-1-yl)quinoline-8-sulfonamide typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the reaction of 2-aminobenzophenone with an appropriate alkyne under Lewis acid catalysis to form the quinoline ring . The morpholinobut-2-yn-1-yl group can be introduced through a nucleophilic substitution reaction, where a morpholine derivative reacts with a but-2-yn-1-yl halide . The final step involves the sulfonation of the quinoline ring using a sulfonyl chloride reagent under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and yields. Additionally, green chemistry approaches, such as microwave-assisted synthesis and the use of eco-friendly solvents, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(4-morpholinobut-2-yn-1-yl)quinoline-8-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The quinoline ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amine using hydrogenation or metal hydrides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring and the morpholine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the quinoline ring can lead to quinoline N-oxides, while reduction of a nitro group results in the corresponding amine .
Scientific Research Applications
N-(4-morpholinobut-2-yn-1-yl)quinoline-8-sulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-morpholinobut-2-yn-1-yl)quinoline-8-sulfonamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the M2 isoform of pyruvate kinase, an enzyme critical for cancer cell metabolism . The compound binds to the active site of the enzyme, preventing its normal function and thereby disrupting the metabolic processes of cancer cells .
Comparison with Similar Compounds
Similar Compounds
Quinoline-8-sulfonamide: Shares the quinoline and sulfonamide groups but lacks the morpholinobut-2-yn-1-yl group.
N-(4-morpholinobut-2-yn-1-yl)quinoline: Similar structure but without the sulfonamide group.
Quinoline-8-amine: Contains the quinoline core with an amine group instead of the sulfonamide.
Uniqueness
N-(4-morpholinobut-2-yn-1-yl)quinoline-8-sulfonamide is unique due to the combination of the quinoline core, sulfonamide group, and morpholinobut-2-yn-1-yl moiety. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
N-(4-morpholin-4-ylbut-2-ynyl)quinoline-8-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c21-24(22,16-7-3-5-15-6-4-8-18-17(15)16)19-9-1-2-10-20-11-13-23-14-12-20/h3-8,19H,9-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYXKOBBALKULIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC#CCNS(=O)(=O)C2=CC=CC3=C2N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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